Cas no 93483-82-0 (N-[2-amino-6-(2-methylpropylamino)-4-oxo-1h-pyrimidin-5-yl]formamide)

N-[2-amino-6-(2-methylpropylamino)-4-oxo-1h-pyrimidin-5-yl]formamide structure
93483-82-0 structure
Product name:N-[2-amino-6-(2-methylpropylamino)-4-oxo-1h-pyrimidin-5-yl]formamide
CAS No:93483-82-0
MF:C9H15N5O2
MW:225.2477
CID:1980609
PubChem ID:135403624

N-[2-amino-6-(2-methylpropylamino)-4-oxo-1h-pyrimidin-5-yl]formamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-amino-6-(2-methylpropylamino)-4-oxo-1h-pyrimidin-5-yl]formamide
    • 2-amino-5-formylamino-6-isobutylamino-3H-pyrimidin-4-one
    • NSC40663
    • CCG-37881
    • NCI40663
    • NCGC00013473
    • NCIStruc1_000347
    • 2-Amino-6-isobutylamino-5-formamino-4-hydroxy-pyrimidin
    • AC1L5YI8
    • NCIStruc2_000374
    • NCGC00013473-02
    • 2-Amino-6-isobutylamino-5-formamino-4-hydroxy-pyrimidin;2-amino-5-formylamino-6-isobutylamino-3H-pyrimidin-4-one;
    • 2-amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide
    • NCI60_003858
    • NCGC00096588-01
    • SCHEMBL13990185
    • DTXSID40285152
    • 93483-82-0
    • CHEMBL1448547
    • NSC-40663
    • Inchi: InChI=1S/C9H15N5O2/c1-5(2)3-11-7-6(12-4-15)8(16)14-9(10)13-7/h4-5H,3H2,1-2H3,(H,12,15)(H4,10,11,13,14,16)
    • InChI Key: UZLLGXDHJYOFTP-UHFFFAOYSA-N
    • SMILES: CC(C)CNC1=C(C(=O)NC(=N1)N)NC=O

Computed Properties

  • Exact Mass: 225.12300
  • Monoisotopic Mass: 225.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: 412.4°C at 760 mmHg
  • Flash Point: 203.2°C
  • Refractive Index: 1.642
  • PSA: 112.90000
  • LogP: 1.35140

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